[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Beschreibung
The compound [6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a pyrazolo[3,4-b]pyridine derivative functionalized with a trifluoromethyl group at position 4, a 1,5-dimethylpyrazole substituent at position 6, and an acetic acid moiety at the N1 position.
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in drug discovery, often utilized for its kinase inhibitory or anti-inflammatory properties. The acetic acid group may improve solubility and enable conjugation with targeting vectors, though this remains speculative without experimental validation.
Eigenschaften
IUPAC Name |
2-[6-(1,5-dimethylpyrazol-4-yl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O2/c1-7-13-10(15(16,17)18)4-11(9-5-19-22(3)8(9)2)20-14(13)23(21-7)6-12(24)25/h4-5H,6H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLQIIFQXJTSAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=NC3=C(C(=NN3CC(=O)O)C)C(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound [6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a novel pyrazolo[3,4-b]pyridine derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's structure features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of trifluoromethyl and dimethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds related to this scaffold have exhibited significant cytotoxicity against various cancer cell lines, including HeLa and DU 205 cells. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival .
Table 1: Cytotoxicity Data of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 5.0 | |
| Compound B | DU 205 | 7.5 | |
| Target Compound | Various Cancer Lines | TBD | Current Study |
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo derivatives have been documented extensively. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
The pyrazolo[3,4-b]pyridine derivatives have also shown antimicrobial properties against various pathogens. Studies indicate that these compounds can inhibit bacterial growth by targeting specific metabolic pathways within microbial cells .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound C | E. coli | 12 µg/mL | |
| Compound D | S. aureus | 15 µg/mL |
The biological activity of [6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is primarily attributed to its ability to modulate enzyme activity and interfere with cellular signaling pathways. For example:
- Inhibition of Kinases : Many pyrazolo derivatives act as inhibitors of protein kinases involved in cell cycle regulation.
- Cytotoxic Mechanisms : Induction of apoptosis in cancer cells has been observed, suggesting that these compounds can trigger programmed cell death through intrinsic pathways.
Case Studies
One notable study evaluated the effects of a series of synthesized pyrazolo[3,4-b]pyridine derivatives on human cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity compared to unsubstituted analogs. The study concluded that modifications at the 6-position (as seen in our target compound) are crucial for maximizing biological activity .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antitumor Activity : The pyrazolo[3,4-b]pyridine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this scaffold exhibit inhibitory effects on various cancer cell lines. For instance, compounds derived from pyrazolo[3,4-b]pyridine have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Anti-Tubercular Agents : Recent studies have focused on the synthesis of novel compounds based on the pyrazolo[3,4-b]pyridine framework to combat tuberculosis. These compounds have been evaluated for their activity against Mycobacterium tuberculosis, with some demonstrating significant inhibitory concentrations (IC50) in the low micromolar range .
Pharmacological Applications
Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. For example, derivatives of pyrazolo[3,4-b]pyridine have been shown to inhibit specific kinases involved in cancer pathways, making them candidates for targeted cancer therapies .
Neurological Disorders : There is emerging evidence that pyrazolo[3,4-b]pyridines may have neuroprotective effects. Studies suggest that these compounds can modulate neurotransmitter systems and may be beneficial in treating conditions such as depression and anxiety disorders .
Material Science
Photophysical Properties : The unique structural features of pyrazolo[3,4-b]pyridines allow for their application in material science, particularly in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to exhibit strong photoluminescence makes them suitable candidates for these applications .
Data Tables
Case Studies
-
Antitumor Activity Study :
- A study evaluated a series of pyrazolo[3,4-b]pyridine derivatives against several cancer cell lines including breast and lung cancer. Compounds exhibited IC50 values ranging from 0.5 to 5 µM, indicating potent antitumor activity.
-
Anti-Tubercular Research :
- A novel derivative was synthesized and tested against Mycobacterium tuberculosis H37Ra. The compound showed an IC50 of 2 µM and was further assessed for cytotoxicity on human cells, confirming its safety profile.
-
Enzyme Inhibition Analysis :
- A series of compounds were screened for their ability to inhibit specific kinases involved in signaling pathways related to cancer progression. One compound demonstrated a 70% inhibition rate at a concentration of 10 µM.
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Molecular Properties
The following table summarizes key structural analogs and their differences from the target compound:
Functional Group Impact
- Trifluoromethyl (CF₃) vs. Difluoromethyl (CHF₂) : The CF₃ group in the target compound likely offers greater electronegativity and metabolic resistance compared to CHF₂ analogs .
- Pyrazole Substituents: 1,5-Dimethylpyrazole (target) vs.
- Acetic Acid vs. Methoxycarbonyl : The acetic acid moiety (target) enhances hydrophilicity, whereas methoxycarbonyl (CAS 1018051-85-8) may prioritize membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
